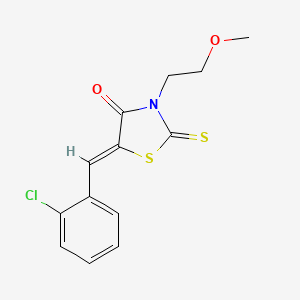
5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been found to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzyme activity, induction of oxidative stress, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to test the efficacy of various antibiotics and antifungal agents. However, one of the limitations of using this compound is its cytotoxicity at high concentrations, which can affect the viability of cells in culture.
Future Directions
There are several future directions for the research on 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with cellular targets. Additionally, the therapeutic potential of 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in various disease models such as cancer, inflammation, and infectious diseases can be explored.
Scientific Research Applications
The potential therapeutic applications of 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one have been extensively studied in the field of scientific research. This compound has been found to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 5-(3-hydroxybenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-22-15-7-5-12(6-8-15)11-19-17(21)16(24-18(19)23)10-13-3-2-4-14(20)9-13/h2-10,20H,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPALLLKYYWVDY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4723800.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-1-naphthylthiourea](/img/structure/B4723808.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)


![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4723861.png)
![methyl 3-benzyl-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723867.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4723890.png)